2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile

Fragment-based drug discovery Lead-like property space Molecular weight optimization

2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile (CAS 1855816-46-4) is a fluorinated norbornane derivative belonging to the bicyclo[2.2.1]heptane carbonitrile family. Its molecular structure comprises a rigid bicyclo[2.2.1]heptane (norbornane) scaffold substituted at the bridgehead-adjacent 2-position with both a nitrile (–C≡N) group and a 2-fluoroethyl (–CH₂CH₂F) side chain.

Molecular Formula C10H14FN
Molecular Weight 167.22 g/mol
Cat. No. B13168720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile
Molecular FormulaC10H14FN
Molecular Weight167.22 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2(CCF)C#N
InChIInChI=1S/C10H14FN/c11-4-3-10(7-12)6-8-1-2-9(10)5-8/h8-9H,1-6H2
InChIKeyIIWHVZMPCGVIOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile – CAS 1855816-46-4: Structural Identity and Compound Class


2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile (CAS 1855816-46-4) is a fluorinated norbornane derivative belonging to the bicyclo[2.2.1]heptane carbonitrile family [1]. Its molecular structure comprises a rigid bicyclo[2.2.1]heptane (norbornane) scaffold substituted at the bridgehead-adjacent 2-position with both a nitrile (–C≡N) group and a 2-fluoroethyl (–CH₂CH₂F) side chain [1]. The molecular formula C₁₀H₁₄FN yields a molecular weight of 167.22 g·mol⁻¹, with the fluorine atom contributing a calculated LogP of approximately 2.68 and a topological polar surface area of 23.79 Ų . The compound is currently supplied as a research chemical at 95% purity, primarily by Enamine (catalog EN300-785354), with pricing ranging from $827 (0.05 g) to $4,236 (10 g) as of 2024 [1].

Why Generic Bicyclo[2.2.1]heptane-2-carbonitriles Cannot Substitute for the 2-(2-Fluoroethyl) Derivative


The unsubstituted bicyclo[2.2.1]heptane-2-carbonitrile (CAS 2234-26-6, MW 121.18 g·mol⁻¹, LogP ~1.43) is a commodity bulk intermediate available at $87–$128 per 100 g from Sigma-Aldrich . However, the introduction of the 2-fluoroethyl substituent at the 2-position fundamentally alters three dimensions critical for medicinal chemistry and chemical biology applications: (i) molecular weight increases by ~38% (121.18 → 167.22 g·mol⁻¹), shifting the scaffold into a different fragment-to-lead property space; (ii) calculated LogP rises by approximately 1.2–1.3 log units (from ~1.43 to ~2.68), altering membrane permeability and solubility profiles [1]; and (iii) the fluoroethyl chain provides a synthetic handle for further derivatization (e.g., nucleophilic displacement of fluorine) that is entirely absent in the parent scaffold. Generic substitution therefore fails whenever the target profile demands the specific steric, electronic, or physicochemical signature of the 2-fluoroethyl group.

Quantitative Differentiation Evidence: 2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile vs. Closest Analogs


Molecular Weight Expansion vs. Unsubstituted Bicyclo[2.2.1]heptane-2-carbonitrile (CAS 2234-26-6)

The 2-fluoroethyl substituent increases molecular weight by 46.04 g·mol⁻¹ relative to the unsubstituted parent scaffold [1]. This shifts the compound from the 'fragment' space (MW < 250) into a higher tier of the 'lead-like' chemical space, relevant for projects that have moved beyond initial fragment screening and require slightly larger, more functionalized scaffolds [2].

Fragment-based drug discovery Lead-like property space Molecular weight optimization

Calculated Lipophilicity (LogP) Increase vs. Parent Bicyclo[2.2.1]heptane-2-carbonitrile

The computed LogP of 2-(2-fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile is 2.68 (Leyan computed value), representing an increase of approximately +1.25 log units over the parent bicyclo[2.2.1]heptane-2-carbonitrile (LogP ~1.43 by ALOGPS) [1]. This difference in lipophilicity is consistent with the well-documented effect of fluoroalkyl substitution on hydrocarbon scaffolds [2].

Lipophilicity engineering ADME prediction Fluorination effects

Structural Rigidity Advantage vs. Monocyclic 1-(2-Fluoroethyl)cycloalkanecarbonitrile Analogs

The bicyclo[2.2.1]heptane framework imposes significant conformational constraints absent in monocyclic analogs such as 1-(2-fluoroethyl)cyclohexanecarbonitrile (CAS 1881927-30-5) and 1-(2-fluoroethyl)cyclopentanecarbonitrile (CAS 1849223-45-5) . The norbornane cage restricts rotation around the C1–C2 and C2–C3 bonds relative to the flexible cyclohexane or cyclopentane rings, potentially leading to reduced entropic penalty upon target binding when the bioactive conformation matches the constrained scaffold [1].

Conformational restriction Scaffold rigidity Entropic benefit

Fluorine-Containing Synthetic Handle: Orthogonal Derivatization Potential Relative to Non-Fluorinated Analogs

The terminal fluorine atom in the 2-fluoroethyl side chain provides a dual-purpose synthetic handle: (i) potential for nucleophilic substitution (SN2) with appropriate nucleophiles (e.g., amines, thiols) to generate further diversified libraries, and (ii) a sensitive ¹⁹F NMR spectroscopic probe for monitoring reaction progress, metabolic stability, and target engagement in biochemical assays [1][2]. The unsubstituted parent bicyclo[2.2.1]heptane-2-carbonitrile (CAS 2234-26-6) and its alkyl-substituted congeners (e.g., 1,3-dimethyl derivatives) lack any fluorine atom and therefore cannot support ¹⁹F-based analytical or derivatization workflows [3].

Late-stage fluorination Nucleophilic displacement ¹⁹F NMR probe

Procurement Cost Differential as a Proxy for Synthetic Complexity and Scarcity-Driven Selection

As of May 2024, 2-(2-fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile (95% purity) was priced at $827/0.05 g ($16,540/g) through Enamine, whereas the unsubstituted parent compound (98% purity) was available at $128.27/100 g ($1.28/g) from Sigma-Aldrich [1]. This approximately 12,900-fold higher unit cost reflects the compound's status as a specialized, low-volume research intermediate involving additional synthetic steps (fluoroethylation of the norbornane scaffold). The cost differential serves as a practical procurement filter: laboratories for whom generic scaffold diversity is sufficient will rationally select the commodity-priced parent, while groups requiring the fluorinated substitution pattern for specific SAR or labeling purposes will accept the premium.

Procurement economics Synthetic accessibility Research chemical supply

Evidence-Derived Application Scenarios for 2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile


Fluorinated Fragment-to-Lead Library Expansion with Elevated MW and LogP Coverage

Medicinal chemistry groups progressing from fragment hits toward lead-like compounds may incorporate this scaffold to fill a specific gap in library coverage. With MW 167.22 g·mol⁻¹ and computed LogP 2.68, this compound occupies a property space distinct from both the parent fragment (MW 121.18, LogP ~1.43) and more heavily substituted analogs [1]. Procurement of a small quantity (0.05–0.1 g) enables preliminary SAR exploration around the fluorinated norbornane core without committing to full custom synthesis .

¹⁹F NMR-Enabled Biochemical Assay Probe Development

The single fluorine atom in the 2-fluoroethyl chain enables ¹⁹F NMR-based monitoring of protein–ligand interactions, metabolic stability, or cellular uptake without the need for radiolabeling or additional fluorophore conjugation [1]. This compound can serve as a proof-of-concept probe for establishing ¹⁹F NMR assays on norbornane-based chemical series, a capability that non-fluorinated bicyclo[2.2.1]heptane carbonitriles cannot provide .

Conformationally Constrained Scaffold for Target Classes Requiring Rigid Ligand Presentation

The bicyclo[2.2.1]heptane core imposes greater conformational restriction than monocyclic analogs such as 1-(2-fluoroethyl)cyclohexanecarbonitrile or 1-(2-fluoroethyl)cyclopentanecarbonitrile [1]. For receptors or enzymes where the spatial orientation of the nitrile and fluoroethyl groups is critical (e.g., GPCRs, proteases with deep binding pockets), this scaffold may offer enhanced binding entropy. This inference is class-level and requires target-specific validation .

Building Block for Nucleophilic Derivatization Chemistry

The terminal alkyl fluoride can undergo SN2 displacement with nitrogen, sulfur, or oxygen nucleophiles under appropriate conditions, enabling late-stage diversification of the bicyclo[2.2.1]heptane scaffold [1]. This reactivity profile may be exploited for the generation of focused libraries where the norbornane core is retained while the side-chain functionality is systematically varied, a synthetic strategy not accessible from the unsubstituted parent carbonitrile .

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